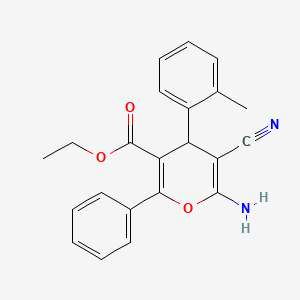

6-amino-5-cyano-4-(2-méthylphényl)-2-phényl-4H-pyran-3-carboxylate d'éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

Target of Action

It’s known that the compound has been investigated for its potential as a fuel additive, particularly as an antioxidant .

Mode of Action

The compound is believed to act as an inhibitor of hydrocarbon oxidation . Some of these compounds are antioxidants of combined action, breaking the chains of the oxidative reactions with cumene peroxide radicals and catalytically decomposing cumene hydroperoxide .

Result of Action

The compound is a prospective inhibitor of hydrocarbon oxidation . This suggests that it could potentially prevent or slow down the oxidation of hydrocarbons, which could have various implications depending on the context in which it’s used.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation reaction between ethyl acetoacetate, benzaldehyde, and malononitrile in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The cyano group can be reduced to form amine derivatives.

Substitution: The phenyl and o-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Catalysts: Acid or base catalysts for substitution reactions

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Various substituted aromatic compounds

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ethyl 6-amino-5-cyano-2-phenyl-4-(p-tolyl)-4H-pyran-3-carboxylate

- Ethyl 6-amino-5-cyano-2-phenyl-4-(m-tolyl)-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-2-phenyl-4-(o-tolyl)-4H-pyran-3-carboxylate is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may enhance its interactions with certain molecular targets, making it a valuable compound for specific applications.

Activité Biologique

Ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a synthetic compound belonging to the pyran family, notable for its diverse biological activities. Pyran derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C22H20N2O3

- Molecular Weight : 360.406 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 598.9 °C at 760 mmHg

- Melting Point : Not available

- LogP : 4.47738 (indicates lipophilicity)

The biological activity of ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression, such as COX-2 and HDAC.

- Cellular Signaling Modulation : The amino and cyano groups can form hydrogen bonds with receptors or enzymes, altering their activity.

- Antioxidant Activity : The pyran structure contributes to its ability to scavenge free radicals.

Anticancer Properties

Recent studies have demonstrated the compound's potent anticancer activity against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in assays involving:

- Cell Lines Tested : HI-60, K-526, HOP-62, NCI-H460, HCT-116

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.25 µM, indicating high potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7k | HI-60 | 0.25 |

| 7l | HCT-116 | 0.29 |

| 5e | NCI-H460 | 0.36 |

These findings suggest that modifications in the substituents on the pyran ring significantly affect cytotoxicity.

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, ethyl 6-amino-5-cyano derivatives have been evaluated for anti-inflammatory effects. In vivo models indicate that these compounds can reduce inflammation markers significantly compared to controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyran derivatives. Studies indicate that:

- Electron-Withdrawing Groups : The presence of groups such as cyano (CN) and carboxylate (COOEt) enhances cytotoxicity.

- Aromatic Substituents : The nature of substituents on the phenyl ring affects binding affinity and selectivity towards biological targets.

Case Studies

Several research studies have focused on the synthesis and evaluation of ethyl 6-amino derivatives:

-

Study on Cytotoxicity :

- Researchers synthesized a series of pyran derivatives and tested their cytotoxicity against multiple cancer cell lines.

- Results indicated that compounds with electron-withdrawing groups had superior anti-proliferative activity compared to those with electron-donating groups.

-

Anti-inflammatory Assays :

- In a controlled study, ethyl 6-amino derivatives were administered to animal models with induced inflammation.

- Significant reductions in inflammatory markers were observed, supporting the compound's potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

ethyl 6-amino-5-cyano-4-(2-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(16-12-8-7-9-14(16)2)17(13-23)21(24)27-20(19)15-10-5-4-6-11-15/h4-12,18H,3,24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUSKEOVADWTMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.